Zolmitriptan N-Oxide

Vue d'ensemble

Description

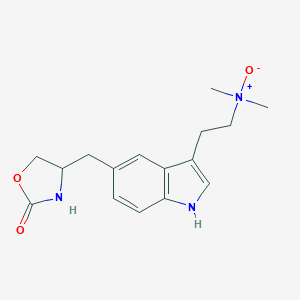

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Méthodes De Préparation

The synthesis of N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide involves multiple steps. One common synthetic route includes the reaction of indole derivatives with oxazolidinone intermediates under specific conditions. The reaction typically requires the use of catalysts and controlled temperature settings to ensure the desired product is obtained .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Analyse Des Réactions Chimiques

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Zolmitriptan is primarily used for the acute treatment of migraines. It is metabolized in the liver, yielding several metabolites, including Zolmitriptan N-Oxide and N-desmethyl zolmitriptan. The latter is noted for its higher potency at serotonin receptors compared to the parent compound. In contrast, this compound is considered pharmacologically inactive .

Table 1: Pharmacokinetic Properties of Zolmitriptan and Its Metabolites

| Property | Zolmitriptan | N-Desmethyl Zolmitriptan | This compound |

|---|---|---|---|

| Bioavailability | ~40% (oral) | Not specified | Not applicable |

| Peak Plasma Concentration | 1.5 hours (oral) | Not specified | Not applicable |

| Half-Life | 2-3 hours | Not specified | Not applicable |

| Potency at 5-HT receptors | Moderate | 2-8 times more potent | Inactive |

Therapeutic Implications

While Zolmitriptan is actively used for treating migraines, this compound does not exhibit therapeutic effects on its own. However, understanding its formation and presence in systemic circulation can be crucial for evaluating the overall efficacy and safety profile of zolmitriptan treatments.

Case Studies:

- A clinical study demonstrated that patients receiving zolmitriptan via nasal spray achieved significant pain relief within two hours compared to placebo . The pharmacokinetics of zolmitriptan were well-characterized, but the contribution of this compound to therapeutic outcomes remains negligible.

Stability in Pharmaceutical Formulations

This compound is recognized as a degradation product in drug formulations. Research indicates that the presence of thiol-containing reducing agents can stabilize zolmitriptan formulations by reducing the formation of this compound . This stabilization is critical for ensuring the efficacy and shelf-life of pharmaceutical products containing zolmitriptan.

Table 2: Stability Enhancements with Thiol-Containing Agents

| Agent | Effect on Stability |

|---|---|

| Glutathione | Reduces degradation of zolmitriptan to N-Oxide |

| Cysteine | Inhibits formation of degradation products |

| Methionine | Stabilizes active ingredients |

Environmental Research Applications

In addition to its pharmaceutical relevance, this compound has been studied in environmental contexts. Its detection as a degradation product in aquatic systems raises concerns about the environmental impact of pharmaceuticals . Understanding the behavior and fate of such metabolites can inform regulatory policies regarding pharmaceutical waste management.

Mécanisme D'action

The mechanism of action of N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone with growth-regulating properties.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Activité Biologique

Zolmitriptan N-Oxide is a metabolite of zolmitriptan, a medication primarily used for the acute treatment of migraine. Understanding the biological activity of this compound involves examining its pharmacokinetics, receptor interactions, and overall therapeutic implications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview.

Overview of Zolmitriptan

Zolmitriptan is a selective agonist for serotonin receptors, specifically 5-HT1B and 5-HT1D, which are crucial in the pathophysiology of migraines. It is known for its rapid onset of action and efficacy in alleviating migraine symptoms. The drug is primarily metabolized by the cytochrome P450 enzyme system, particularly CYP1A2, leading to the formation of several metabolites: the active N-desmethylzolmitriptan and two inactive metabolites, including this compound and indole acetic acid .

Metabolism and Pharmacokinetics

The metabolism of zolmitriptan is significant in understanding the role of its metabolites. The following table summarizes key pharmacokinetic parameters:

| Parameter | Zolmitriptan | N-Desmethylzolmitriptan | N-Oxide |

|---|---|---|---|

| Bioavailability | ~40% | - | - |

| Cmax (Peak Plasma Concentration) | 75% within 1 hour | - | - |

| Half-Life | ~3 hours | - | - |

| Metabolite Activity | Active | Active | Inactive |

| Excretion | Urinary (8% unchanged) | Urinary (4%) | Urinary (7%) |

This compound accounts for approximately 7% of the dose excreted in urine but is pharmacologically inactive . This inactivity is critical as it indicates that while this compound is present in the body, it does not contribute to the therapeutic effects associated with zolmitriptan.

Receptor Binding and Activity

Zolmitriptan exhibits a strong affinity for 5-HT1B and 5-HT1D receptors, which mediate vasoconstriction and inhibit pro-inflammatory neuropeptide release in migraine pathophysiology. In contrast, this compound does not exhibit significant binding affinity to these receptors, indicating its lack of biological activity relevant to migraine treatment .

Clinical Implications

Clinical studies have demonstrated that while zolmitriptan effectively reduces headache severity, its inactive metabolites do not contribute to these effects. For instance, in a study assessing pharmacokinetics in patients with varying degrees of hepatic impairment, it was noted that while plasma concentrations of this compound increased, this did not correlate with any therapeutic benefit .

Case Studies

Several clinical trials have evaluated the efficacy of zolmitriptan in treating migraines while monitoring the levels of its metabolites. In one notable study involving healthy volunteers and patients with migraines:

- Study Design : A randomized controlled trial comparing zolmitriptan to placebo.

- Results : Patients receiving zolmitriptan showed significant reductions in headache severity at 1, 2, and 4 hours post-dose compared to those receiving placebo. The presence of inactive metabolites like this compound did not affect these outcomes.

Propriétés

Numéro CAS |

251451-30-6 |

|---|---|

Formule moléculaire |

C16H21N3O3 |

Poids moléculaire |

303.36 g/mol |

Nom IUPAC |

N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide |

InChI |

InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1 |

Clé InChI |

GZYCQRZFJIZOKU-ZDUSSCGKSA-N |

SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-] |

SMILES isomérique |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)[O-] |

SMILES canonique |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-] |

Pictogrammes |

Irritant |

Synonymes |

(4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinone; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.